5-Fluoro-2-methoxypyridine-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYFGIDNCEWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Fluoro 2 Methoxypyridine 4 Carbonitrile and Analogues
Strategies for Constructing the Pyridine (B92270) Core
The assembly of the pyridine ring is the foundational step in the synthesis of 5-fluoro-2-methoxypyridine-4-carbonitrile. Various cyclization strategies have been developed to construct highly substituted pyridines, often involving condensation or ring-forming reactions that allow for the introduction of multiple substituents in a controlled manner.
Condensation Reactions with Malononitrile (B47326) Derivatives for Pyridine-Carbonitrile Formation
Condensation reactions involving malononitrile or its derivatives are a powerful tool for the synthesis of pyridine-carbonitriles. The Guareschi-Thorpe reaction, for instance, utilizes the condensation of cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia (B1221849) to yield substituted 2-hydroxypyridines (pyridones). rsc.orgdrugfuture.comquimicaorganica.org This classical method offers a direct route to a pyridine ring bearing a cyano group.
An advanced, eco-friendly version of the Guareschi-Thorpe reaction employs a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl and ammonium (B1175870) carbonate in an aqueous medium, producing hydroxy-cyanopyridines in high yields. rsc.orgnih.gov While this method directly installs the carbonitrile functionality, it yields a hydroxypyridine. To arrive at the 2-methoxy substitution pattern of the target molecule, a subsequent O-methylation step would be necessary. The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, also provides a route to cyclic ketones that can be precursors to pyridine systems. numberanalytics.comwikipedia.org
These condensation strategies are advantageous due to the ready availability of the starting materials and the direct incorporation of the essential carbonitrile group into the pyridine ring. However, for the synthesis of this compound, these methods would require the use of appropriately fluorinated precursors or subsequent fluorination and methylation steps.
Ring-Forming Reactions Involving Fluorinated Precursors
An alternative approach to constructing the fluorinated pyridine core is to utilize precursors that already contain the fluorine atom. The synthesis of fluorinated pyrimidines and pyrazoles from potassium (Z)-2-cyano-2-fluoroethenolate demonstrates the utility of fluorinated building blocks in the formation of heterocyclic rings. nih.gov This β-fluoroenolate, synthesized in three steps from chloroacetamide, can undergo cyclocondensation with amidines to form fluorinated aminopyrimidines. A similar strategy could conceptually be applied to the synthesis of fluorinated pyridines.
The use of fluorinated 1,3-bielectrophiles in reactions with enamines or other suitable nucleophiles is another potential route to fluorinated pyridines. Research has shown that reactions of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles can produce fluorinated pyrrolo[2,3-b]pyridines, highlighting the feasibility of incorporating fluorine into the ring system during the cyclization step.
Introduction and Manipulation of Methoxy (B1213986) and Fluoro Substituents
Once the pyridine core is established, the precise introduction and modification of the methoxy and fluoro substituents are crucial. These steps often rely on well-established reaction mechanisms such as nucleophilic aromatic substitution and regioselective fluorination.
Nucleophilic Aromatic Substitution (SNAr) for Methoxy Group Incorporation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as a methoxy group, onto an activated aromatic or heteroaromatic ring. In the context of pyridine synthesis, an SNAr reaction can be employed to replace a suitable leaving group, typically a halide, with a methoxide (B1231860) source. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.
For the synthesis of analogues of the target compound, a dihalogenated cyanopyridine could serve as a key intermediate. The differential reactivity of halogens at various positions on the pyridine ring can allow for selective substitution. For example, in a dihalopyridine, one halogen may be more susceptible to nucleophilic attack by sodium methoxide, enabling the regioselective introduction of the methoxy group. Computational studies on the SNAr reactions of dinitropyridine derivatives with piperidine (B6355638) have shown that electron-withdrawing groups stabilize the transition state, facilitating nucleophilic attack.
Regioselective Fluorination Techniques
The introduction of a fluorine atom at a specific position on the pyridine ring requires highly regioselective fluorination methods. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are widely used for this purpose. wikipedia.org These reagents deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center. The regioselectivity of the fluorination is governed by the electronic properties of the pyridine ring, with electron-rich positions being more susceptible to attack.
For a substrate like 2-methoxypyridine-4-carbonitrile, the directing effects of the methoxy and cyano groups would need to be considered to achieve fluorination at the 5-position. The methoxy group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. The interplay of these electronic effects would influence the outcome of the fluorination reaction. Studies on the regioselective fluorination of imidazo[1,2-a]pyridines with Selectfluor have demonstrated the ability to achieve high regioselectivity in related heterocyclic systems. nih.gov
An alternative strategy involves the synthesis of a fluorinated pyridine ring from an amino-substituted precursor. A diazonium salt can be prepared from an aminopyridine, which is then subjected to a Schiemann reaction or a related fluorination protocol to introduce the fluorine atom. For example, a synthetic route to 2-cyano-5-fluoropyridine (B1312635) utilizes the diazotization of 2-cyano-5-aminopyridine followed by thermal decomposition of the diazonium salt in the presence of a fluoride (B91410) source. guidechem.com
Halogenation and Subsequent Functionalization for Pyridine Derivatives
The introduction of a halogen atom, such as bromine, onto the pyridine ring provides a versatile handle for further functionalization through cross-coupling reactions or other transformations. A patent for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine describes the bromination of 2-methoxy-5-fluoropyridine as a key step. google.com This demonstrates the feasibility of selectively halogenating a pre-functionalized pyridine ring.
The reaction of 2-methoxypyridine (B126380) with bromine has been shown to yield a mono-substituted product with high regioselectivity. chegg.com The position of bromination is influenced by the directing effects of the methoxy group and the pyridine nitrogen. Once halogenated, the pyridine derivative can undergo a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce a wide range of substituents and build molecular complexity.
Below is a table summarizing various synthetic approaches for pyridine derivatives, which could be adapted for the synthesis of this compound and its analogues.
| Reaction Type | Key Reactants | Product Type | Reference |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Hydroxypyridine-3-carbonitrile | rsc.orgdrugfuture.comquimicaorganica.org |
| Thorpe-Ziegler Reaction | Dinitrile | Cyclic Ketone (Pyridine Precursor) | numberanalytics.comwikipedia.org |
| Cyclocondensation | β-Fluoroenolate, Amidine | Fluorinated Aminopyrimidine (Pyridine Analogue) | nih.gov |
| Nucleophilic Aromatic Substitution | Dihalocyanopyridine, Sodium Methoxide | Methoxy-halocyanopyridine | N/A |
| Electrophilic Fluorination | 2-Methoxypyridine-4-carbonitrile, Selectfluor® | This compound | nih.govwikipedia.org |
| Diazotization/Fluorination | 5-Amino-2-methoxypyridine-4-carbonitrile | This compound | guidechem.com |
| Bromination | 2-Methoxy-5-fluoropyridine, Brominating Agent | 3-Bromo-5-fluoro-2-methoxypyridine | google.com |
Carbonitrile Group Installation and Modification
The introduction of a nitrile group onto the pyridine ring is a key transformation in the synthesis of this compound. This functional group serves as a versatile handle for further chemical modifications and is a common feature in many biologically active molecules. Methodologies for its installation range from classical cyclization reactions that build the ring system with the nitrile already in place, to late-stage functionalization of a pre-formed pyridine scaffold.
Cyanoacetamide-Based Cyclization Approaches
Cyanoacetamide and its derivatives are highly versatile building blocks in heterocyclic synthesis due to their multiple reactive sites. acs.org These compounds can participate in cyclization reactions to form a variety of heterocyclic systems, including pyridones and functionalized pyridines. acs.orgacs.org The general strategy involves the reaction of a compound containing a 1,3-dicarbonyl or equivalent synthon with cyanoacetamide, often proceeding through a cascade of reactions that may include Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. nih.gov
One common approach involves a one-pot, three-component reaction, for example, between an aldehyde, an active methylene (B1212753) compound like malononitrile or cyanoacetamide, and a third component, often in the presence of a base like piperidine. nih.gov These multicomponent reactions are highly efficient and allow for the rapid construction of complex, substituted pyridine rings. acs.org For the synthesis of a 2-methoxypyridine derivative, a precursor pyridone is often generated first, which can then be converted to the methoxy derivative in a subsequent step.
The reaction mechanism typically begins with a Knoevenagel condensation between an aldehyde and cyanoacetamide, followed by a Michael addition of an enolate. Intramolecular cyclization then occurs, followed by dehydration or oxidation to yield the stable aromatic pyridine ring. nih.gov The versatility of this approach allows for the introduction of various substituents on the pyridine ring by choosing appropriately substituted starting materials.
Table 1: Examples of Pyridine Synthesis via Cyanoacetamide-Based Cyclization
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aromatic aldehyde, Malononitrile, Cyanoacetohydrazide | Piperidine, Water/Ethanol | N-amino-3-cyano-2-pyridone derivatives | nih.gov |
| Acetylacetone, N-substituted cyanoacetamide | Microwave irradiation | Substituted pyridones | nih.gov |
| Enones, Cyanoacetamide | t-BuOK, DMSO, O₂ | 3-Cyano-2-pyridones | nih.gov |
| Cyanoamide derivatives, Malonic acid | K₂CO₃, DMSO, 100°C | Pyridine-2-(1H)-one derivatives | acs.org |
Nitrile Introduction via Halogen-Metal Exchange and Cyanation Reactions
For pyridine scaffolds that are already assembled, the nitrile group can be introduced via functionalization of a halogenated precursor. Halogen-metal exchange is a powerful tool for creating a nucleophilic carbon center on the pyridine ring, which can then react with a suitable cyanating agent. wikipedia.org The most common version of this reaction is the lithium-bromine exchange, which typically employs an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures to prevent side reactions. wikipedia.orgdur.ac.uk
The resulting lithiated pyridine is a potent nucleophile that can react with an electrophilic cyanide source. znaturforsch.com However, the high reactivity of organolithium reagents can sometimes lead to a lack of selectivity or incompatibility with other functional groups on the ring. nih.gov Milder conditions can be achieved using organomagnesium reagents, which can be generated from brominated or iodinated pyridines. znaturforsch.com
Once the organometallic intermediate is formed, it is quenched with a cyanating agent. A variety of such agents exist, ranging from highly toxic traditional reagents to more modern, safer alternatives. Zinc cyanide (Zn(CN)₂) is a widely used reagent in palladium-catalyzed cyanations and can also be used with organometallic intermediates. nih.gov Other sources include potassium ferrocyanide (K₄[Fe(CN)₆]), which is valued for its low toxicity. nih.govnih.gov The choice of cyanating agent and reaction conditions is crucial to avoid catalyst poisoning and ensure high yields. nih.gov For instance, the direct cyanation of pyridine N-oxides using reagents like dimethylcarbamoyl chloride and potassium cyanide provides a route to α-cyanopyridines. researchgate.net
Table 2: Comparison of Cyanating Agents for Aryl Halides
| Cyanating Agent | Typical Catalyst System | Key Features | Reference |
|---|---|---|---|
| KCN / NaCN | Palladium with various ligands | Highly reactive; requires careful control to avoid catalyst poisoning; low solubility can be exploited. | nih.govresearchgate.netorganic-chemistry.org |
| Zn(CN)₂ | Palladium / Nickel | Milder, less toxic than alkali metal cyanides; widely used for functionalized substrates. | nih.govorganic-chemistry.org |
| K₄[Fe(CN)₆] | Palladium | Non-toxic, robust cyanide source; often used in aqueous or biphasic systems. | nih.govnih.gov |
| 4-CN-pyridine | Paired Electrolysis (catalyst-free) | Acts as a versatile nitrile source under electrochemical conditions; avoids traditional toxic reagents. | organic-chemistry.orgnih.gov |
Catalytic Approaches in this compound Synthesis
Modern catalytic methods, particularly those employing transition metals and photocatalysis, have revolutionized the synthesis of complex heterocyclic molecules. These approaches offer high efficiency, selectivity, and functional group tolerance, making them ideal for constructing highly substituted pyridines.
Palladium-Catalyzed Coupling Reactions for Pyridine Scaffolds
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For pyridine synthesis, palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are invaluable for introducing substituents onto a pre-formed halo-pyridine ring. researchgate.net These methods allow for the modular construction of complex pyridine derivatives.
More advanced strategies involve the palladium-catalyzed C-H activation and functionalization of the pyridine ring itself, which avoids the need for pre-functionalized halogenated starting materials. acs.orgnih.gov For example, substituted pyridines can be synthesized from α,β-unsaturated oxime ethers and alkenes via a palladium(II)-catalyzed C-H alkenylation followed by an aza-6π-electrocyclization. acs.org Another approach involves the direct C-H arylation of pyridine N-oxides with halopyridines, providing a convenient route to substituted bipyridines, which can be subsequently deoxygenated. acs.org
The palladium-catalyzed cyanation of (hetero)aryl halides is arguably the most direct catalytic method for installing the nitrile group onto the pyridine ring of a suitable precursor, such as a 4-halo-5-fluoro-2-methoxypyridine. nih.govrsc.org Significant progress has been made in developing catalyst systems that are resistant to poisoning by the cyanide ion, a common challenge in these reactions. nih.govnih.gov Modern catalysts, often employing specialized phosphine (B1218219) ligands, allow for the efficient cyanation of even challenging substrates like aryl chlorides under relatively mild conditions. nih.govresearchgate.net
Table 3: Overview of Palladium-Catalyzed Reactions for Pyridine Functionalization
| Reaction Type | Substrates | Key Transformation | Reference |
|---|---|---|---|
| C-H Alkenylation / Aza-6π-Electrocyclization | α,β-Unsaturated oxime ethers, Alkenes | Construction of the substituted pyridine ring. | acs.org |
| Direct C-H Arylation | Pyridine N-oxides, Halopyridines | Formation of C-C bond at the C2 position of the pyridine N-oxide. | acs.org |
| Cyanation | (Hetero)aryl chlorides and bromides | Introduction of a nitrile group onto the aromatic ring. | nih.govnih.gov |
| Cross-Coupling (e.g., Suzuki, Sonogashira) | Halopyridines, Boronic acids/Alkynes | Introduction of various carbon-based substituents. | researchgate.net |
Emerging Photocatalytic Methods for Fluorinated Heterocycles
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This technology is particularly well-suited for the synthesis and functionalization of fluorinated heterocycles. researchgate.netmdpi.com The introduction of fluorine or fluoroalkyl groups can be achieved through photocatalytic pathways that often exhibit unique reactivity and selectivity compared to traditional methods. researchgate.net
One strategy involves the generation of pyridinyl radicals through the single-electron reduction of pyridinium (B92312) ions. acs.orgiciq.org These radicals can then couple with other radical species, allowing for the functionalization of the pyridine ring at positions that may be difficult to access through conventional ionic pathways. acs.orgiciq.org This approach offers novel disconnections for the synthesis of complex pyridines.
For the synthesis of fluorinated heterocycles, photoredox catalysis provides routes for direct fluorination, trifluoromethylation, and other perfluoroalkylation reactions of aromatic systems. researchgate.netmdpi.com These reactions often employ a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can activate a fluorinating agent or the heterocyclic substrate itself. researchgate.netmdpi.com For instance, pyridine N-oxides can be used as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions, demonstrating the diverse roles these heterocycles can play in modern synthesis. acs.orgchemrxiv.org The development of these methods is rapidly advancing, providing new avenues for the efficient and selective synthesis of molecules like this compound.
Table 4: Selected Photocatalytic Methods for Heterocycle Modification
| Reaction Type | Substrates | Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|---|
| C-H Alkylation | Alkanes, Olefins | Acridinium photocatalyst, Pyridine N-oxides | Functionalization of unactivated C-H bonds. | acs.org |
| Pyridine Functionalization | Pyridines, Allylic C-H compounds | Dithiophosphoric acid (organocatalyst) | C(sp²)-C(sp³) bond formation via pyridinyl radicals. | acs.orgiciq.org |
| Trifluoromethylation | Arenes and Heteroarenes | Ru(II) or Ir(III) photocatalyst, CF₃SO₂Cl | Direct introduction of a CF₃ group. | mdpi.com |
| C-H Functionalization | Various C-H donors | Pyridine N-oxide derivatives (as HAT catalysts) | Site-selective C-H functionalization. | chemrxiv.org |
Reaction Chemistry and Transformational Studies of 5 Fluoro 2 Methoxypyridine 4 Carbonitrile
Reactivity Patterns of the Pyridine (B92270) Nucleus
The reactivity of the pyridine ring in 5-Fluoro-2-methoxypyridine-4-carbonitrile is a complex balance of competing electronic influences. The ring nitrogen atom, along with the electron-withdrawing fluoro and carbonitrile groups, deactivates the ring towards electrophilic attack. Conversely, the methoxy (B1213986) group is an activating, electron-donating group.
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored due to the cumulative electron-withdrawing effects of the nitrogen heteroatom and the fluoro and cyano substituents. Pyridine itself is significantly less reactive than benzene (B151609) towards electrophiles. The substituents on the target molecule further modulate this reactivity.
Directing Effects: The 2-methoxy group is an ortho-, para-directing activator. The 5-fluoro and 4-carbonitrile groups are deactivating and meta-directing. The pyridine nitrogen strongly deactivates the α (2,6) and γ (4) positions.
Predicted Reactivity: Considering the positions are already substituted, any potential EAS would likely be challenging. The combined deactivating effects would necessitate harsh reaction conditions. If a reaction were to occur, the most likely positions for substitution would be C-3 or C-6, but the steric hindrance and electronic deactivation make this improbable. Modern fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used for electrophilic fluorination of electron-rich systems, but their efficacy on a deactivated ring such as this is questionable without specific catalytic activation. mdpi.comwikipedia.org
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| Pyridine N | 1 | -I, -M (Inductive, Mesomeric) | Deactivating | meta-directing (to C-3, C-5) |
| Methoxy | 2 | -I, +M | Activating | ortho-, para-directing (to C-3) |
| Carbonitrile | 4 | -I, -M | Deactivating | meta-directing (to C-3, C-5) |
| Fluoro | 5 | -I, +M (Inductive dominates) | Deactivating | ortho-, para-directing |
The electron-deficient nature of the pyridine ring, exacerbated by the fluoro and cyano groups, makes it susceptible to nucleophilic attack. Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway, particularly for the displacement of a good leaving group like fluoride (B91410).
Fluoride as a Leaving Group: The reaction of 2-fluoropyridines with nucleophiles is reported to be significantly faster than that of corresponding 2-chloropyridines. nih.gov The fluorine atom at the C-5 position is activated towards nucleophilic displacement by the electron-withdrawing cyano group at C-4 and the ring nitrogen.
Methoxide (B1231860) as a Leaving Group: While less common, the methoxy group at C-2 could also potentially be displaced by strong nucleophiles under forcing conditions. The C-2 position is activated by the ring nitrogen.
Addition-Elimination Mechanism: SNAr reactions on polyfluoroarenes and halo-pyridines typically proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. nih.govebyu.edu.trmdpi.com The stability of this intermediate is key to the reaction's success. For this compound, nucleophilic attack could potentially occur at C-2 or C-5, leading to substitution of the methoxy or fluoro group, respectively. The relative ease of these substitutions would depend on the nucleophile and reaction conditions. nih.govrsc.org
Functional Group Transformations of the Carbonitrile Moiety
The carbonitrile group (-C≡N) is a valuable synthetic precursor, readily converted into other important functional groups such as carboxylic acids, amides, and amines.
The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The corresponding carboxylic acid, 5-fluoro-2-methoxypyridine-4-carboxylic acid, is a known compound, indicating the viability of this transformation. calpaclab.com
Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄ or HCl) and heat initially protonates the nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The intermediate imidic acid tautomerizes to an amide, which can be further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Reaction with a strong base (e.g., NaOH or KOH) in an aqueous solution involves the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide, which can then be further hydrolyzed to the carboxylate salt. Acidic workup is required to isolate the free carboxylic acid.
By carefully controlling reaction conditions (e.g., temperature, reaction time, and concentration of reagents), the hydrolysis can often be stopped at the intermediate amide stage (5-fluoro-2-methoxypyridine-4-carboxamide).
The carbonitrile group can be reduced to a primary amine, providing a route to (5-fluoro-2-methoxypyridin-4-yl)methanamine. This transformation adds a flexible aminomethyl linker to the pyridine core.
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. This is often considered a "green" method but may sometimes require high pressures and temperatures.
Chemical Reduction: Powerful hydride-reducing agents are effective for this conversion. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is commonly used, followed by an aqueous workup to yield the primary amine. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce nitriles unless used with additives or under specific conditions.
The product of this reduction, a primary amine, is a key functional group for further derivatization, for example, in the synthesis of amides or sulfonamides. The related compound (5-fluoro-2-methoxypyridin-4-yl)methanol (B1444446) has also been reported, which would be the product of the reduction of the corresponding carboxylic acid or its ester. frontierspecialtychemicals.com
Derivatization Strategies for Analytical Applications
For analytical purposes, such as quantification in complex matrices or improving chromatographic behavior, derivatization is often necessary. mdpi.com The functional groups present in this compound and its transformation products (carboxylic acid, amine) are amenable to various derivatization strategies for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
For GC Analysis: GC analysis typically requires volatile and thermally stable compounds. The hydrolysis and reduction products of the title compound possess polar -COOH and -NH₂ groups, which require derivatization.
Silylation: The carboxylic acid and amine can be converted to their corresponding trimethylsilyl (B98337) (TMS) esters and TMS-amines using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net These derivatives are more volatile and less polar, making them suitable for GC-MS analysis. Pyridine is often used as a catalyst in these reactions. reddit.com
For HPLC Analysis: Derivatization for HPLC is primarily used to enhance detector response, especially for UV-Vis or fluorescence detection. libretexts.org
UV-Vis Detection: While the pyridine ring itself is UV-active, derivatization can be used to shift the absorption wavelength or increase the molar absorptivity.
Fluorescence Detection: For highly sensitive detection, a fluorescent tag can be introduced. The amine product from nitrile reduction could be reacted with reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to produce highly fluorescent derivatives. libretexts.orgnih.gov
Table 2: Potential Derivatization Strategies for Analytical Applications
| Analyte (Derived from Parent Compound) | Functional Group | Derivatization Technique | Reagent Example | Analytical Method | Purpose |
| 5-Fluoro-2-methoxypyridine-4-carboxylic acid | Carboxylic Acid | Silylation | BSTFA, MSTFA | GC-MS | Increase volatility, thermal stability |
| (5-Fluoro-2-methoxypyridin-4-yl)methanamine | Primary Amine | Silylation | BSTFA, MSTFA | GC-MS | Increase volatility, improve peak shape |
| (5-Fluoro-2-methoxypyridin-4-yl)methanamine | Primary Amine | Fluorophore Tagging | Dansyl Chloride, FMOC-Cl | HPLC-Fluorescence | Enhance detection sensitivity |
Reagents and Protocols for Enhanced Spectroscopic Detection (e.g., LC/ESI-MS/MS):
Searches for specific Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) protocols for this compound did not yield established methods. While general principles of LC-MS/MS analysis for fluorinated and pyridine-containing compounds are well-documented, specific parameters such as optimized mobile phases, gradients, ion source settings, and collision-induced dissociation (CID) fragmentation patterns for this particular compound are not published.
General approaches for similar molecules often involve the use of:
Mobile Phases: Acetonitrile or methanol (B129727) with water, often containing additives like formic acid or ammonium formate (B1220265) to improve ionization efficiency.
Chromatography: Reversed-phase columns (e.g., C18) are typically used for separation.
However, without specific studies on this compound, any proposed protocol would be purely theoretical and not based on empirical research, failing to meet the requirement for scientifically accurate content. There is no available data to construct a meaningful data table of LC/ESI-MS/MS parameters for this compound.
Formation of Conjugates for Further Chemical Studies:
Similarly, there is a lack of published research detailing the synthesis and study of conjugates derived from this compound. While the cyano and fluoro groups, as well as the pyridine ring, offer potential sites for chemical modification and conjugation, no specific reactions or resulting conjugate structures for this compound have been described in the available literature. General synthetic strategies for creating conjugates with similar heterocyclic compounds exist, but applying them to the target molecule without experimental validation would be speculative.
The absence of specific, peer-reviewed research on the analytical chemistry and conjugation reactions of this compound prevents the creation of a thorough and factual article that adheres to the strict outline provided. The information required to populate the specified sections with detailed research findings and data tables is not currently available in the public domain. Therefore, it is not possible to fulfill the request as outlined.
Advanced Spectroscopic Characterization of 5 Fluoro 2 Methoxypyridine 4 Carbonitrile
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 5-Fluoro-2-methoxypyridine-4-carbonitrile, the key functional groups—a pyridine (B92270) ring, a fluoro group, a methoxy (B1213986) group, and a nitrile group—will give rise to characteristic absorption bands.
The nitrile (C≡N) stretching vibration is one of the most distinct features in the IR spectrum, typically appearing as a sharp, medium-intensity band in the 2260-2200 cm⁻¹ region. The C-F stretch of the fluoro group is expected in the 1400-1000 cm⁻¹ range. Aromatic C-H stretching vibrations of the pyridine ring are anticipated just above 3000 cm⁻¹, while the C-H stretches of the methoxy group will appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band between 1300-1000 cm⁻¹. Ring stretching vibrations for the pyridine moiety are expected in the 1600-1400 cm⁻¹ region.
Table 1: Predicted FT-IR Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methoxy Group | 3000-2850 | Medium-Weak |
| C≡N Stretch | Nitrile | 2260-2200 | Sharp, Medium |
| C=C, C=N Stretch | Pyridine Ring | 1600-1400 | Medium-Strong |
| C-F Stretch | Fluoro Group | 1400-1000 | Strong |
| C-O Stretch | Methoxy Group | 1300-1000 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.
For this compound, the C≡N stretch is also a prominent feature in the Raman spectrum, often showing a strong intensity. The symmetric breathing modes of the pyridine ring are typically strong and sharp in Raman spectra, providing valuable structural information. The C-F bond, while strongly absorbing in the IR, may show a weaker signal in the Raman spectrum.
Table 2: Predicted Raman Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | Methoxy Group | 3000-2850 | Medium |
| C≡N Stretch | Nitrile | 2260-2200 | Strong |
| Ring Breathing/Stretching | Pyridine Ring | 1600-1000 | Strong |
| C-F Stretch | Fluoro Group | 1400-1000 | Weak-Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a detailed map of the hydrogen, carbon, and fluorine environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. In this compound, there are two distinct types of protons: those on the pyridine ring and those of the methoxy group.
The pyridine ring has two protons. The proton at position 3 (H-3) and the proton at position 6 (H-6) will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and fluorine substituents and the electron-donating effect of the methoxy group. The methoxy group protons (-OCH₃) will appear as a singlet in the upfield region, likely around δ 3.8-4.2 ppm. Due to the presence of the fluorine atom, spin-spin coupling between the fluorine and the neighboring protons (¹⁹F-¹H coupling) is expected, which will result in the splitting of the proton signals.
Table 3: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.0-8.0 | Doublet of doublets | J(H-H), J(H-F) |
| H-6 | 8.0-9.0 | Doublet | J(H-F) |
| -OCH₃ | 3.8-4.2 | Singlet | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
The carbon of the nitrile group (C≡N) is expected to resonate in the δ 115-125 ppm range. The carbons of the pyridine ring will appear in the aromatic region (δ 100-170 ppm), with their specific shifts determined by the attached substituents. The carbon directly bonded to the fluorine atom will show a large C-F coupling constant. The methoxy carbon (-OCH₃) will appear in the upfield region, typically around δ 50-60 ppm.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2 | 160-170 | Doublet |
| C-3 | 110-120 | Doublet |
| C-4 | 90-100 | Doublet |
| C-5 | 150-160 | Doublet (large ¹JCF) |
| C-6 | 145-155 | Doublet |
| -C≡N | 115-125 | Singlet |
| -OCH₃ | 50-60 | Singlet |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. thermofisher.com The chemical shift of the fluorine atom is highly dependent on its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on a pyridine ring can vary but is often found in the range of -80 to -150 ppm relative to a standard like CFCl₃. The signal will likely be split into a multiplet due to coupling with the adjacent protons on the pyridine ring.
Table 5: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F-5 | -80 to -150 | Multiplet | J(F-H) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool that provides correlation data between different nuclei within a molecule, resolving spectral overlap and revealing the complete bonding framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the only two protons on the pyridine ring, H3 and H6, confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (¹J-coupling). emerypharma.com This is crucial for assigning carbon signals. For the target molecule, HSQC would show correlations for C3-H3, C6-H6, and the methoxy carbon to its three equivalent protons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is instrumental for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. emerypharma.com Key expected correlations for this compound would include the methoxy protons correlating to the C2 carbon, and the H6 proton correlating to C4, C5, and the nitrile carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connections. For a planar molecule like this, a NOESY spectrum would confirm spatial proximities, such as a correlation between the methoxy group protons and the H6 proton on the pyridine ring.
| 2D NMR Technique | Purpose | Expected Correlations for this compound |
| COSY | Shows proton-proton (H-H) coupling networks. sdsu.edu | Correlation between H3 and H6. |
| HSQC | Shows direct one-bond proton-carbon (C-H) connections. emerypharma.com | C3-H3, C6-H6, OCH₃-CH₃. |
| HMBC | Shows long-range (2-4 bond) C-H connections. sdsu.edu | Methoxy protons to C2; H6 to C4, C5, and CN. |
| NOESY | Shows through-space H-H proximity. princeton.edu | Correlation between methoxy protons and H6. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For this compound (molecular formula C₇H₅FN₂O), the expected molecular weight is approximately 152.13 g/mol . An ESI-MS spectrum would therefore be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 153.14, corresponding to the [M+H]⁺ ion.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically with errors of less than 5 ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov For this compound, HR-ESI-MS would be used to confirm the elemental composition of C₇H₅FN₂O by matching the experimentally measured exact mass of the [M+H]⁺ ion to its calculated theoretical value.
| Technique | Information Provided | Expected Result for C₇H₅FN₂O |
| ESI-MS | Molecular Weight (Nominal Mass) | A primary ion peak at m/z ≈ 153.14 for [M+H]⁺ |
| HR-ESI-MS | Elemental Formula (Exact Mass) | An exact mass measurement confirming the formula C₇H₅FN₂O |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
These spectroscopic methods investigate the electronic properties of a molecule by measuring its interaction with ultraviolet and visible light. biocompare.com
UV-Vis Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The pyridine ring, substituted with auxochromic (methoxy) and chromophoric (nitrile) groups, is expected to exhibit distinct absorption bands (λmax) in the UV region, corresponding to π→π* and n→π* electronic transitions.
Fluorescence Spectroscopy: This method measures the light emitted by a molecule after it has absorbed light at a specific excitation wavelength. biocompare.com While many aromatic compounds fluoresce, the specific emission properties, including the emission maximum and quantum yield, would need to be determined experimentally for this compound.
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. iosrjournals.org To perform this analysis, the compound must first be grown as a suitable single crystal. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the molecule and the unit cell. mdpi.com If a crystal structure were obtained for this compound, it would provide incontrovertible proof of its molecular structure, including precise bond lengths, bond angles, and intermolecular packing interactions in the solid state. iosrjournals.org
Computational and Theoretical Investigations of 5 Fluoro 2 Methoxypyridine 4 Carbonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular systems. Methods like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are routinely used to model the properties of organic molecules, including fluorinated pyridine (B92270) derivatives.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. mdpi.com For heterocyclic compounds, DFT calculations are typically performed using functionals such as Becke-3-Lee-Yang-Parr (B3LYP) combined with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. colab.wsresearchgate.net
The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters provide a precise three-dimensional model of the molecule. For a molecule like 5-Fluoro-2-methoxypyridine-4-carbonitrile, DFT would elucidate the planarity of the pyridine ring and the spatial orientation of its methoxy (B1213986), fluoro, and carbonitrile substituents.
Table 1: Representative Geometric Parameters from a DFT Optimization This table illustrates typical data obtained from DFT calculations for a substituted pyridine ring. Actual values for this compound would require a specific calculation.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length | C-F | ~1.35 Å |
| C-O (methoxy) | ~1.36 Å | |
| C≡N (nitrile) | ~1.16 Å | |
| C-C (ring) | ~1.39 - 1.40 Å | |
| C-N (ring) | ~1.33 - 1.34 Å | |
| Bond Angle | C-C-F | ~118° |
| C-O-CH₃ | ~117° | |
| C-C≡N | ~179° |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. researchgate.net This method is particularly valuable for predicting electronic absorption spectra (UV-Vis), as it can calculate the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The calculations provide information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the transitions (e.g., π → π* or n → π*). researchgate.netresearchgate.net This analysis is crucial for understanding the photophysical properties of the molecule. youtube.com
Table 2: Example of TD-DFT Output for Electronic Transitions This table shows representative data that would be generated from a TD-DFT calculation to simulate a UV-Vis spectrum.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 4.10 | 302 | 0.025 | HOMO → LUMO (n → π) |
| S₀ → S₂ | 4.95 | 250 | 0.150 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 5.58 | 222 | 0.210 | HOMO → LUMO+1 (π → π*) |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. colab.ws The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. colab.wsnih.gov This analysis helps predict how this compound might participate in charge-transfer interactions. nih.gov
Table 3: Frontier Molecular Orbital (FMO) Energy Parameters This table provides an example of FMO data derived from DFT calculations.
| Parameter | Description | Typical Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 6.5 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is used to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. colab.wsnih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the nitrile group, as well as the oxygen and fluorine atoms, indicating these as potential sites for electrophilic interaction.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are highly effective in predicting various types of molecular spectra. By simulating these spectra, researchers can aid in the interpretation of experimental data or predict the spectral features of novel compounds.
Computational methods can generate theoretical spectra that often show good agreement with experimental results. nih.gov
IR and Raman Spectra: DFT calculations are used to compute the vibrational frequencies of a molecule. chemrxiv.org These frequencies correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. nih.gov The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.netnih.gov This analysis allows for the assignment of specific vibrational modes (e.g., C-F stretch, C≡N stretch, pyridine ring vibrations) to the observed spectral bands. nih.gov
UV-Vis Spectra: As described in the TD-DFT section (5.1.2), theoretical calculations can predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net The simulated spectrum can be generated by plotting the calculated oscillator strengths against their corresponding wavelengths.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). researchgate.net These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to aid in structural elucidation. researchgate.netchemicalbook.com
Table 4: Representative Simulated Vibrational and NMR Data This table illustrates the type of spectroscopic data that can be predicted through computational models.
| Spectrum | Feature | Predicted Value | Assignment |
| IR | Wavenumber (cm⁻¹) | ~2230 | C≡N stretch |
| ~1600 | Pyridine ring C=N/C=C stretch | ||
| ~1100 | C-F stretch | ||
| ~2850 | C-H stretch (methoxy) | ||
| ¹³C NMR | Chemical Shift (ppm) | ~115 | Nitrile Carbon (CN) |
| ~160 (JCF) | Carbon bonded to Fluorine (C-F) | ||
| ~55 | Methoxy Carbon (-OCH₃) | ||
| ¹H NMR | Chemical Shift (ppm) | ~4.0 | Methoxy Protons (-OCH₃) |
| ~7.0-8.5 | Pyridine Ring Protons |
Analysis of Intermolecular Interactions and Bonding Characteristics
Computational chemistry offers powerful tools to understand the fundamental interactions that govern the structure and properties of molecules. For this compound, these methods can elucidate the nature of its crystal packing and the electronic structure of its covalent bonds.
Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto this unique molecular surface, one can gain insights into how molecules interact with their neighbors. The analysis involves generating the Hirshfeld surface by partitioning the crystal electron density into molecular fragments.
Key properties mapped onto the surface include dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside). These are combined into a normalized contact distance, d_norm, which highlights regions of significant intermolecular contact. nih.gov Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue areas signify longer contacts. nih.govmdpi.com
For this compound, the presence of hydrogen, carbon, nitrogen, oxygen, and fluorine atoms suggests a variety of potential intermolecular interactions. A Hirshfeld analysis would likely reveal the following significant contacts:
H···H, H···C/C···H, and H···N/N···H Interactions : These are common in organic molecules and typically cover a large portion of the molecular surface. mdpi.com
H···O/O···H Interactions : Contacts involving the methoxy oxygen and hydrogen atoms from neighboring molecules would be expected.
H···F/F···H Interactions : The electronegative fluorine atom is a potential hydrogen bond acceptor, leading to C–H···F interactions.
π···π Stacking : The shape index, another property mapped on the Hirshfeld surface, can reveal π···π stacking interactions between the pyridine rings, identified by the presence of adjacent red and blue triangles. mdpi.com
The two-dimensional fingerprint plot is a summary of all intermolecular contacts, plotting dᵢ against dₑ. The relative contribution of each type of interaction can be quantified from this plot, providing a detailed picture of the crystal packing forces. mdpi.commdpi.com
| Contact Type | Description | Expected Significance |
|---|---|---|
| H···H | Interactions between hydrogen atoms on adjacent molecules. | High percentage of surface area, typical for organic compounds. |
| C···H / H···C | Interactions involving the pyridine ring and substituent carbon atoms. | Significant contribution to overall packing. |
| N···H / H···N | Hydrogen bonding involving the pyridine nitrogen or nitrile nitrogen as acceptors. | Key directional interactions influencing crystal structure. |
| O···H / H···O | Hydrogen bonding involving the methoxy oxygen atom as an acceptor. | Important directional interactions. |
| F···H / H···F | Weak hydrogen bonding with the fluorine atom as an acceptor. | Contributes to the stability of the crystal packing. |
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized picture of chemical bonding that aligns with Lewis structures, showing electron density in atomic cores, lone pairs, and two-center bonds. uni-muenchen.deusc.edu This method provides valuable information on charge distribution, hybridization, and intramolecular delocalization. fluorine1.rumpg.de
A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals stabilizing delocalization effects caused by the movement of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with this interaction quantifies its importance. wisc.edu
For this compound, NBO analysis would elucidate the electronic effects of its substituents:
Natural Atomic Charges : The analysis would quantify the charge distribution, showing the expected negative charge on the electronegative F, O, and N atoms and positive charges on the carbon atoms bonded to them.
Bonding and Hybridization : It would describe the C-C, C-N, C-O, C-F, and C-H bonds in terms of their hybrid orbitals (e.g., sp², sp³).
Intramolecular Interactions : The analysis would highlight hyperconjugative effects. Significant interactions would be expected from the lone pairs (n) of the methoxy oxygen, pyridine nitrogen, and fluorine donating into the antibonding orbitals (π*) of the aromatic ring and the cyano group. These interactions are crucial for understanding the molecule's electronic structure and reactivity.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Predicted Significance |
|---|---|---|---|
| n(O) - Methoxy Oxygen Lone Pair | π(C-C) - Pyridine Ring Antibond | p-π conjugation | Strong stabilization, indicates electron-donating nature of the methoxy group. |
| n(N) - Pyridine Nitrogen Lone Pair | σ(C-C) - Adjacent Ring Antibonds | Hyperconjugation | Moderate stabilization, influences ring electronics. |
| π(C-C) - Pyridine Ring Bond | π(C≡N) - Cyano Group Antibond | π-π interaction | Significant delocalization, indicating the electron-withdrawing nature of the cyano group. |
| n(F) - Fluorine Lone Pair | σ*(C-C) - Adjacent Ring Antibonds | Hyperconjugation | Moderate stabilization, reflects the inductive effect of fluorine. |
Reactivity and Mechanistic Insights from Computational Studies
Computational methods provide a framework for predicting the chemical reactivity of a molecule and exploring the pathways of its potential reactions.
Conceptual Density Functional Theory (DFT) provides powerful descriptors for predicting chemical reactivity. The Fukui function, f(r), is a key indicator that shows the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov It helps to identify the most reactive sites in a molecule:
f⁺(r) : Identifies sites for nucleophilic attack (where an electron is added).
f⁻(r) : Identifies sites for electrophilic attack (where an electron is removed).
f⁰(r) : Identifies sites for radical attack.
For this compound, the substituents strongly influence its reactivity. The methoxy (-OCH₃) group is electron-donating, increasing the electron density in the ring (especially at the ortho and para positions), while the fluoro (-F) and cyano (-CN) groups are electron-withdrawing. Fukui function calculations would likely predict that sites on the pyridine ring activated by the methoxy group are susceptible to electrophilic attack, whereas the carbon atom of the nitrile group would be a primary site for nucleophilic attack.
| Potential Reactive Site | Governing Substituent Effect | Predicted Attack Type | Rationale |
|---|---|---|---|
| Pyridine Ring Carbons | Electron-donating (-OCH₃) | Electrophilic Attack (High f⁻) | The methoxy group increases electron density, making these sites attractive to electrophiles. |
| Nitrile Carbon | Electron-withdrawing (-CN) | Nucleophilic Attack (High f⁺) | The carbon atom is highly electrophilic due to the electronegative nitrogen and resonance effects. |
| Carbon bonded to Fluorine | Electron-withdrawing (-F) | Nucleophilic Attack (High f⁺) | The inductive effect of fluorine makes this carbon electron-deficient. |
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. The highest point on the minimum energy path is the transition state (TS), and its energy determines the activation energy of the reaction. youtube.com
Methods such as relaxed surface scans and Nudged Elastic Band (NEB) are employed to locate transition state geometries. youtube.com Once a TS is found, frequency calculations are performed to confirm it is a true saddle point (characterized by one imaginary frequency).
For this compound, one could model various reactions, such as the nucleophilic aromatic substitution of the fluorine atom. A computational study would involve:
Reactant and Product Optimization : Finding the minimum energy structures of the reactants (e.g., the pyridine and a nucleophile) and the products.
Transition State Search : Locating the transition state structure for the substitution reaction.
This modeling provides fundamental insights into reaction kinetics and mechanism, which is invaluable for understanding or designing chemical syntheses.
Exploration of Non-Linear Optical (NLO) Properties
Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics, telecommunications, and optical data storage. jhuapl.edujournaleras.com The NLO response of a molecule is determined by its change in dipole moment when subjected to an external electric field, quantified by the polarizability (α) and the first hyperpolarizability (β). researchgate.net
Organic molecules with a "push-pull" architecture—an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system—often exhibit large β values. ru.nl The structure of this compound fits this model:
Donor (D) : The methoxy (-OCH₃) group.
Acceptor (A) : The cyano (-CN) group.
π-Bridge : The pyridine ring.
The intramolecular charge transfer from the donor to the acceptor through the π-system is responsible for the NLO response. Theoretical calculations using DFT can predict the NLO properties of this molecule. The key parameters computed are the dipole moment (μ), the average polarizability (α), and the total first hyperpolarizability (β_tot). A large β_tot value, often compared to a standard like urea (B33335), indicates a promising NLO material. journaleras.com
| Parameter | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Measures the charge separation in the molecule. A large value is often associated with strong push-pull character. |
| Polarizability | α | Describes the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. A high value is essential for applications like frequency doubling. journaleras.comresearchgate.net |
Second-Order and Third-Order NLO Parameter Calculations
The nonlinear optical (NLO) properties of organic molecules are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. researchgate.netnih.gov Computational quantum chemical methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the NLO response of molecules. researchgate.netjournaleras.com These calculations allow for the determination of key parameters such as the first hyperpolarizability (β), which governs second-order NLO effects, and the second hyperpolarizability (γ), which is responsible for third-order NLO phenomena.
For a molecule like this compound, the arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro, carbonitrile) groups on the pyridine ring is expected to facilitate intramolecular charge transfer, a key factor for a significant NLO response. ymerdigital.com Theoretical investigations on similar substituted pyridine and pyrimidine (B1678525) derivatives have demonstrated that DFT methods can reliably predict their NLO behavior. researchgate.netrsc.org
The calculation of NLO parameters typically involves optimizing the molecular geometry and then computing the electronic properties using a selected DFT functional, such as B3LYP or CAM-B3LYP, with an appropriate basis set, for instance, 6-311++G(d,p). researchgate.netrsc.org The first hyperpolarizability (β) is a third-rank tensor, and its total magnitude is often calculated from the individual tensor components. A large value of β indicates a strong second-order NLO response. Similarly, the second hyperpolarizability (γ), a fourth-rank tensor, quantifies the third-order NLO response.
While specific computational studies for this compound are not available, data from analogous substituted pyridine derivatives can provide insight into the expected NLO properties. The following tables present representative calculated NLO parameters for similar compounds, illustrating the typical magnitudes obtained from DFT calculations.
Table 1: Illustrative Second-Order NLO Parameters for a Substituted Pyridine Derivative *
| Parameter | Calculated Value |
| Dipole Moment (μ) | 3.38 D |
| First Hyperpolarizability (β) | 74.44 x 10⁻³² esu |
*Data based on calculations for 5-bromo-2-(trifluoromethyl)pyridine (B1273635) using the DFT/B3LYP/6-31++G(d,p) method. This data is for illustrative purposes only and does not represent this compound. journaleras.com
The magnitude of the first hyperpolarizability is often compared to that of a reference molecule like urea (β ≈ 0.37 x 10⁻³⁰ esu) to assess its NLO efficiency. journaleras.com For many pyridine derivatives, the calculated β values are significantly larger than that of urea, indicating their potential as NLO materials. journaleras.com
Table 2: Illustrative Third-Order NLO Parameters for a Substituted Organic Molecule *
| Parameter | Calculated Value |
| Third-Order Susceptibility (χ³) | ~10⁻¹³ esu |
*Data based on investigations of 4'-methoxy chalcone (B49325) derivatives. This value is representative of organic molecules with intramolecular charge transfer and is for illustrative purposes only. researchgate.net
Third-order NLO properties are also crucial for applications like optical limiting. researchgate.net The third-order susceptibility (χ³) is related to the molecular second hyperpolarizability (γ). Computational studies on various organic molecules, including those with donor-acceptor substitutions similar to this compound, have shown that modifications to the molecular structure can significantly tune the third-order NLO response. researchgate.net The presence of strong electron-donating and electron-withdrawing groups generally enhances these properties. researchgate.net
Advanced Research Applications of 5 Fluoro 2 Methoxypyridine 4 Carbonitrile
Role as a Synthetic Intermediate for Complex Molecules
The strategic placement of reactive functional groups on the pyridine (B92270) ring of 5-Fluoro-2-methoxypyridine-4-carbonitrile makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.
Precursor in Heterocyclic Synthesis
The chemical structure of this compound is well-suited for the synthesis of fused heterocyclic systems, which are common motifs in pharmaceuticals and agrochemicals. The nitrile group and the adjacent fluorine atom provide key reactive sites for cyclization reactions. For instance, this scaffold serves as an ideal starting point for the synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.netmdpi.comresearchgate.netnih.gov These bicyclic aromatic compounds are of significant interest due to their diverse biological activities.
The general synthetic strategy involves the reaction of a 5-aminopyrazole with a suitably functionalized pyridine. In the context of this compound, the fluorine atom at the 5-position can undergo nucleophilic aromatic substitution, while the nitrile group at the 4-position can be transformed or participate in condensation reactions to facilitate the formation of the fused pyrazole (B372694) ring. This approach allows for the creation of complex heterocyclic libraries with varied substituents. nih.gov
| Precursor Class | Target Heterocycle | Key Reaction Type | Reference |
| Functionalized Pyridine-4-carbonitrile | Pyrazolo[3,4-b]pyridine | Nucleophilic Substitution / Cyclocondensation | mdpi.comresearchgate.netnih.gov |
| 5-Aminopyrazole | Pyrazolo[3,4-b]pyridine | Condensation with Ketones/Nitriles | mdpi.com |
Scaffold for Novel Chemical Entities in Drug Discovery Research
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive scaffold for developing novel therapeutic agents, particularly kinase inhibitors. rsc.orgnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. acs.orged.ac.uk
The pyrazolo[3,4-b]pyridine core, which can be synthesized from this compound, is a key pharmacophore in a number of kinase inhibitors. rsc.org Research has shown that derivatives of this scaffold can potently inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation of cancer cells. rsc.org Additionally, methoxypyridine derivatives bearing a sulfonamide group have been successfully developed as dual PI3K/mTOR inhibitors, another important target in oncology. mdpi.com The fluorine atom in the 5-position can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates. mdpi.com
Table 1: Examples of Kinase Inhibitors Based on Related Scaffolds This table is interactive. Click on the headers to sort.
| Compound Class | Target Kinase(s) | Example IC₅₀ | Therapeutic Area | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivatives | TRKA | 56 nM | Cancer | rsc.org |
| Sulfonamide Methoxypyridines | PI3K/mTOR | Not Specified | Cancer | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | cMET, BTK | Not Specified | Cancer | nih.gov |
Contributions to Materials Science
The electronic properties conferred by the fluoro, methoxy (B1213986), and nitrile substituents make this compound a promising building block for the design of advanced functional materials with applications in electronics and optics.
Design of Fluorinated Pyridine-Based Functional Materials
Fluorinated organic compounds are of great interest in the field of organic electronics, including for applications in Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in electronic devices. Furthermore, the high electronegativity of fluorine can improve the thermal stability and operational lifetime of the materials.
Pyridine-containing compounds are used as components in hole-transporting materials and emitters in OLEDs. The electron-deficient nature of the pyridine ring, enhanced by the fluorine and nitrile groups, combined with the electron-donating methoxy group, allows this compound to be used as a precursor for molecules with tailored optoelectronic characteristics suitable for organic electronic applications. ntu.edu.sg
Potential in Nonlinear Optical Materials Development
Nonlinear optical (NLO) materials are essential for technologies like optical communications and data processing. mdpi.com The key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure with a large change in dipole moment upon excitation. This is often achieved in molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-withdrawing group via a π-conjugated system.
The structure of this compound contains the necessary elements for creating NLO chromophores. acs.orgnih.govrsc.org The methoxy group (-OCH₃) acts as an electron donor, while the nitrile group (-CN) and the electronegative fluorine atom are strong electron acceptors. The pyridine ring itself serves as the π-conjugated bridge. By incorporating this molecule into larger, more complex structures, it is possible to design materials with significant NLO responses. Research on other pyrene-pyridine and pyridyl-based chromophores has demonstrated that the NLO properties can be effectively tuned, confirming the potential of this molecular design strategy. mdpi.comresearchgate.net
Development of Chemical Probes and Tools
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with specific targets like proteins or ions. nih.gov The functionalized pyridine core of this compound provides a versatile platform for the synthesis of such tools.
The design of chemical probes often involves a recognition element, a signaling unit (like a fluorophore), and a linker. Pyridine derivatives have been successfully employed as the core scaffold for fluorescent chemosensors. researchgate.netnih.gov For example, a pyridine-based chemosensor was developed for the highly selective detection of lead ions (Pb²⁺). nih.gov
The reactive handles on this compound allow for its elaboration into more complex probe structures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point of attachment for linkers, fluorophores, or affinity tags like biotin. mdpi.com The methoxy group can be demethylated to a hydroxyl group, offering another site for chemical modification. chemicalbook.com This chemical versatility enables the rational design of probes for a wide range of applications, from cellular imaging to target identification.
Synthesis of Labeled Analogues for Chemical Biology Studies
There is no available research detailing the synthesis of isotopically labeled analogues of this compound. The process of introducing isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F) into this specific molecular scaffold has not been described. Consequently, there are no published studies that utilize such labeled analogues to investigate biological pathways, target engagement, or the metabolic fate of this compound in chemical biology research. The potential of this compound as a building block for creating sophisticated molecular probes for in vitro or in vivo studies remains unexplored.
Future Research Directions and Perspectives for 5 Fluoro 2 Methoxypyridine 4 Carbonitrile
Development of Novel and Sustainable Synthetic Routes
Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic methodologies for 5-Fluoro-2-methoxypyridine-4-carbonitrile. While general strategies for the synthesis of fluorinated pyridines exist, optimizing these for this specific multi-substituted compound is a critical first step.
Key Research Objectives:
Late-Stage Fluorination: Investigating late-stage fluorination techniques would be a significant advancement. nih.gov This approach, where the fluorine atom is introduced in one of the final synthetic steps, allows for the rapid generation of analogues and could offer a more efficient route compared to building the molecule from a pre-fluorinated precursor. nih.gov
Flow Chemistry: The adoption of continuous flow chemistry could offer enhanced safety, better reaction control, and improved scalability for the synthesis of this and related compounds. frontierspecialtychemicals.com
Catalyst Development: Exploring novel catalysts for C-H activation and functionalization of the pyridine (B92270) ring could lead to more direct and atom-economical synthetic pathways.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage Fluorination | Rapid analogue synthesis, increased molecular diversity. | Regioselectivity, harsh reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup costs, optimization of flow parameters. |
| Novel Catalysis | High atom economy, direct functionalization. | Catalyst stability, substrate scope. |
Exploration of Unconventional Reactivity and Functionalization Pathways
The interplay of the electron-withdrawing fluorine and nitrile groups with the electron-donating methoxy (B1213986) group creates a unique electronic landscape on the pyridine ring, suggesting avenues for exploring unconventional reactivity.
Areas for Investigation:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group in SNAr reactions, a characteristic that is likely enhanced by the electron-withdrawing nitrile group. mdpi.com Systematic studies with a diverse range of nucleophiles (N-, O-, S-, and C-based) could lead to a library of novel derivatives with tailored properties. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluorinated pyridines in such transformations. mdpi.com
Nitrile Group Transformations: The carbonitrile moiety is a versatile functional group that can be converted into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. Exploring these transformations would vastly expand the chemical space accessible from this compound.
Metal-Catalyzed Cross-Coupling Reactions: While the fluorine atom can participate in SNAr, the pyridine ring can also be a substrate for various cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.
Advanced Computational Modeling for Predictive Structure-Property Relationships
In the absence of extensive empirical data, computational chemistry can provide invaluable insights into the properties and potential applications of this compound.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic characteristics. This information can help in understanding its reactivity and designing new molecules with desired properties.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: For potential pharmaceutical applications, computational PK/PD models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound, helping to predict its behavior in biological systems. nih.govnih.gov
Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives, guiding the design of more potent compounds.
Integration into Emerging Chemical Technologies
The unique properties imparted by the fluorine and nitrile groups make this compound a candidate for integration into various emerging technologies.
Potential Applications:
Materials Science: Fluorinated organic compounds are known for their unique properties, including high thermal stability and hydrophobicity. nih.gov These characteristics could be leveraged in the design of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The presence of the polar nitrile group could also be exploited to tune the material's electronic properties.
Agrochemicals and Pharmaceuticals: The trifluoromethylpyridine moiety is a key structural motif in many active agrochemical and pharmaceutical ingredients. nih.gov The biological activities of these compounds are attributed to the unique physicochemical properties of the fluorine atom and the pyridine core. nih.gov Investigating the biological activity of derivatives of this compound is a promising research avenue.
Chemical Sensors: The electronically tunable pyridine ring could be incorporated into sensor molecules for the detection of specific analytes.
Collaborative and Interdisciplinary Research Opportunities
Realizing the full potential of this compound will necessitate a collaborative and interdisciplinary approach.
Opportunities for Collaboration:
Synthetic and Computational Chemists: Collaboration between synthetic chemists developing new routes to this molecule and computational chemists predicting its properties can create a synergistic feedback loop, accelerating the discovery of new applications.
Materials Scientists and Organic Chemists: Joint efforts between materials scientists and organic chemists will be crucial for designing and synthesizing novel materials based on the this compound scaffold.
Medicinal Chemists and Biologists: For pharmaceutical development, close collaboration between medicinal chemists synthesizing new derivatives and biologists evaluating their activity is essential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-2-methoxypyridine-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorination of 2-methoxypyridine-4-carbonitrile using fluorinating agents like Selectfluor™ under anhydrous conditions (e.g., acetonitrile, 60–80°C) achieves moderate yields (50–65%) . Key parameters include stoichiometric control of fluorine sources and inert atmosphere to minimize side reactions (e.g., demethylation). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like 5-chloro derivatives .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve bond angles (e.g., C–F bond length ~1.34 Å) and confirm regiochemistry .
- NMR spectroscopy : Use -NMR to detect fluorine environments (δ ≈ -120 to -140 ppm for aromatic F) and -NMR to confirm nitrile carbon (δ ≈ 115–120 ppm) .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted precursors) using C18 columns and acetonitrile/water gradients .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water (<0.1 mg/mL at 25°C). Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Stability in DMSO solutions is limited to 7 days at -20°C .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing nitrile and fluorine groups deactivate the pyridine ring, requiring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with strong bases (CsCO) and high temperatures (100–120°C). Steric hindrance from the methoxy group at C2 necessitates bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
- Computational modeling (DFT) predicts electrophilic substitution preferences at C3 and C5 positions, validated by experimental regioselectivity in bromination reactions .
Q. What strategies mitigate contradictions in spectral data interpretation for derivatives of this compound?
- Methodological Answer :
- Case Study : Discrepancies in -NMR chemical shifts for C3-substituted derivatives arise from solvent polarity and hydrogen bonding. Use deuterated DMSO for consistent comparisons .
- Mass spectrometry : Differentiate isobaric impurities (e.g., Cl vs. F isotopes) via high-resolution Q-TOF-MS with mass accuracy <2 ppm .
Q. How can computational modeling predict the bioactivity or metabolic pathways of this compound?
- Methodological Answer :
- Docking studies : Use PyRx or AutoDock to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). The nitrile group may form covalent adducts with active-site cysteines, predicting hepatotoxicity .
- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (LogBB = -0.5) and renal excretion .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?
- Methodological Answer :
- Process optimization : Replace batch reactors with flow chemistry to control exothermic fluorination steps and reduce byproduct formation .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real-time .
Q. How does the compound’s electronic structure influence its utility in photoaffinity labeling or metalloenzyme inhibition?
- Methodological Answer :
- The nitrile group acts as a weak Lewis base, enabling coordination to transition metals (e.g., Ru or Pt). UV-vis spectroscopy (λ~270 nm) confirms metal-ligand charge transfer in complexes .
- For photoaffinity labeling, introduce azide or diazirine moieties at C5 via SNAr reactions, followed by UV-triggered crosslinking .
Data Gaps and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
